molecular formula C21H19N7O B2387018 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one CAS No. 2380190-72-5

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2387018
CAS No.: 2380190-72-5
M. Wt: 385.431
InChI Key: JORICZJZWNEGFJ-UHFFFAOYSA-N
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Description

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines pyridine, pyridazine, piperazine, and pyridopyrimidinone moieties, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyridazinyl intermediate: This step involves the reaction of 2-chloropyridine with hydrazine to form 2-hydrazinopyridine, which is then cyclized with a suitable reagent to yield the pyridazinyl intermediate.

    Piperazine coupling: The pyridazinyl intermediate is then reacted with piperazine under appropriate conditions to form the piperazinyl-pyridazinyl compound.

    Pyridopyrimidinone formation: Finally, the piperazinyl-pyridazinyl compound is cyclized with a pyridopyrimidinone precursor under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, automated reactors, and purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological activities and chemical properties. This makes it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O/c29-21-15-20(23-18-6-2-4-10-28(18)21)27-13-11-26(12-14-27)19-8-7-17(24-25-19)16-5-1-3-9-22-16/h1-10,15H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORICZJZWNEGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=CC(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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